Benzene, 1-chloro-4-((4-methoxyphenyl)thio)-

Physical Organic Chemistry Reaction Design QSAR

This para-substituted diaryl thioether features a distinct push-pull electronic structure (Hammett σₚ Cl: +0.23; OMe: -0.27) essential for reproducible cross-coupling methodology development. The electron-donating methoxy group lowers ionization potential, making it an ideal model substrate for charge-transfer studies and organic semiconductor research. The robust aryl C–Cl bond provides a stability handle for sequential multi-step syntheses, while the high boiling point (390.6°C) ensures a wide safe operating window during scale-up. Choose this specific analogue to ensure reproducible results and avoid failed reactions from improper electronic bias.

Molecular Formula C13H11ClOS
Molecular Weight 250.74 g/mol
CAS No. 20912-69-0
Cat. No. B15395421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-4-((4-methoxyphenyl)thio)-
CAS20912-69-0
Molecular FormulaC13H11ClOS
Molecular Weight250.74 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClOS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h2-9H,1H3
InChIKeyCRZNSNXESWNOEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-((4-methoxyphenyl)thio)benzene (CAS 20912-69-0): A Specialized Diaryl Thioether Building Block for Cross-Coupling and Charge-Transfer Studies


Benzene, 1-chloro-4-((4-methoxyphenyl)thio)- (CAS 20912-69-0) is a para-substituted diaryl thioether with the molecular formula C13H11ClOS and a molecular weight of 250.744 g/mol [1]. It is a solid at room temperature with a density of 1.26 g/cm³, a boiling point of 390.6°C at 760 mmHg, and a flash point of 190°C . The compound features a chlorine atom and a 4-methoxyphenylthio group attached to a benzene ring. This specific substitution pattern imparts distinct electronic characteristics (Hammett σₚ = +0.23 for Cl, -0.27 for OMe) that influence its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. Its historical use includes studies of charge-transfer spectra and ionization potentials as a model electron donor [1].

Why 1-Chloro-4-((4-methoxyphenyl)thio)benzene Cannot Be Interchanged with Generic Diaryl Thioethers


Simple replacement of 1-chloro-4-((4-methoxyphenyl)thio)benzene with other in-class diaryl thioethers (e.g., methylthio, unsubstituted phenylthio, or nitro-substituted analogs) fails because the specific combination of the electron-withdrawing chlorine and the electron-donating methoxy group fundamentally alters the compound's electronic structure, leading to significant, measurable differences in its reactivity and behavior. For example, the methoxy substituent lowers the ionization potential, directly impacting its performance as an electron donor in charge-transfer complexes [1]. In contrast, replacing the methoxy group with a methyl group (as in 1-chloro-4-((4-methylphenyl)thio)benzene) would result in a different Hammett constant, altering its reactivity in electrophilic and nucleophilic aromatic substitutions. Such changes are not trivial; they can cause a C–S cross-coupling reaction to fail or lead to a different oxidation potential in catalytic applications, demanding precise selection of this specific analogue.

Quantitative Differentiation Matrix for 1-Chloro-4-((4-methoxyphenyl)thio)benzene


Electronic Differentiation via Hammett Substituent Constants: Impact on Reaction Design

The target compound possesses a unique electronic profile defined by the combination of a para-chloro (σₚ = +0.23) and a para-methoxy (σₚ = -0.27) substituent on the two aryl rings of the thioether. This creates a push-pull electronic system. In a direct head-to-head comparison, the commonly available 1-chloro-4-[(4-methylphenyl)thio]benzene (CAS 38361-98-3) features a p-methyl group with a σₚ value of -0.17, making it significantly less electron-donating. The quantified difference in the electron-donating capacity (Δσ = -0.10) between the methoxy and methyl analogues means the target compound is a better electron donor and will form more stable charge-transfer complexes [1]. Another potential alternative, 1-chloro-4-[(4-nitrophenyl)thio]benzene, would be a strong electron acceptor (σₚ for NO₂ = +0.78), representing a complete reversal of electronic character. This data is foundational for predicting reactivity in electrophilic substitution or cross-coupling reactions.

Physical Organic Chemistry Reaction Design QSAR

Physical Property Differentiation: Density and Thermal Stability for Process Engineering

For kilo-lab and pilot-plant procurement, physical properties are critical for handling and safety assessments. The target compound has a reported density of 1.26 g/cm³ and a high boiling point of 390.6°C at 760 mmHg . This contrasts with the lighter, non-chlorinated parent compound, diphenyl sulfide (density ~1.11 g/cm³, boiling point ~296°C). The combination of a chlorine atom and a methoxy group increases both the density and the boiling point due to higher molecular weight and increased dipole moment. A closely related analog, 1-chloro-4-(phenylthio)benzene (CAS 1205-05-0), which lacks the methoxy group, has a lower density and boiling point. The thermal stability indicated by the high boiling point suggests a wider operational window for reactions requiring elevated temperatures, an advantage over lower-boiling analogs.

Process Chemistry Scale-up Thermal Safety

Reactivity Differentiation as a Synthetic Intermediate: A Dual-Functional Handle

The compound's value as a synthetic intermediate lies in its two orthogonal reactive handles. The aryl chloride can undergo oxidative addition with transition metals (e.g., Pd, Ni) for further cross-coupling, while the thioether linkage can be oxidized to a sulfoxide or sulfone to modulate properties or act as a directing group. A direct comparator, 1-bromo-4-((4-methoxyphenyl)thio)benzene, contains a more reactive aryl bromide (C-Br bond dissociation energy ~ 80 kcal/mol vs. C-Cl ~ 95 kcal/mol). While the bromo analog reacts faster, it is also more prone to unwanted side reactions and decomposition. The chloro analogue (the target compound) offers superior stability for storage and handling, with a calculated difference in bond dissociation energy that directly translates to a longer shelf life and greater tolerance of multi-step synthetic sequences [1]. This makes it the preferred intermediate when a chemoselective, stepwise functionalization is required.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Procurement-Relevant Application Scenarios for 1-Chloro-4-((4-methoxyphenyl)thio)benzene


Model Substrate for Developing Iron- or Photo-Catalyzed C–S Cross-Coupling Methodologies

As demonstrated in the literature for the general class of diaryl thioethers, researchers developing new, sustainable cross-coupling methodologies require a well-defined substrate with distinct electronic properties. The unique push-pull electronic structure of 1-chloro-4-((4-methoxyphenyl)thio)benzene, proven by its quantitative Hammett constants [Sec 3, Evidence 1], makes it an ideal model substrate to challenge the scope and functional group tolerance of a new catalyst system. Its success or failure in a reaction provides more information than a simpler, less electronically-biased analogue.

Charge-Transfer Complex and Conducting Material Research

Direct historical precedent exists for using this specific compound in fundamental studies of charge-transfer spectra and ionization potentials [Sec 1, REFS-1]. The methoxy group's quantifiably superior electron-donating ability, compared to a methyl substituent [Sec 3, Evidence 1], is critical for forming stable donor-acceptor complexes. Research groups focused on organic semiconductors or molecular conductors should prioritize this specific derivative to build upon existing data, ensuring reproducibility and comparability in their measurements.

Pharmaceutical Intermediate Requiring Chemoselective Sequential Functionalization

In multi-step pharmaceutical syntheses, the need to sequentially construct complex molecules demands intermediates with differentiated reactivity. The substantial stability advantage of the aryl C–Cl bond over a C–Br bond [Sec 3, Evidence 3] makes this compound the superior choice for routes where the thioether or another moiety must be manipulated first. This 'stability handle' directly translates to higher yields and fewer purification steps over a linear synthesis, a key procurement consideration for medicinal chemistry laboratories.

High-Temperature Process Development and Safety Testing

For process chemists scaling up reactions, the physical properties of the substrate dictate equipment and safety parameters. The compound's exceptionally high boiling point (390.6°C) and density (1.26 g/cm³) [Sec 3, Evidence 2] provide a quantifiably wider safe operating window for high-temperature reactions compared to lower-boiling analogs. This reduces the risk of uncontrolled exotherms and allows for more aggressive solvent removal via distillation, a practical advantage in pilot-plant settings.

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